

3-Nitrobenzamide molecular weight and formula

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Compound of Interest

Compound Name: 3-Nitrobenzamide

Cat. No.: B147352

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In-Depth Technical Guide to 3-Nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **3-Nitrobenzamide**, a key chemical intermediate in various synthetic and pharmaceutical applications. The following sections detail its molecular characteristics, established experimental protocols, and relevant chemical transformations.

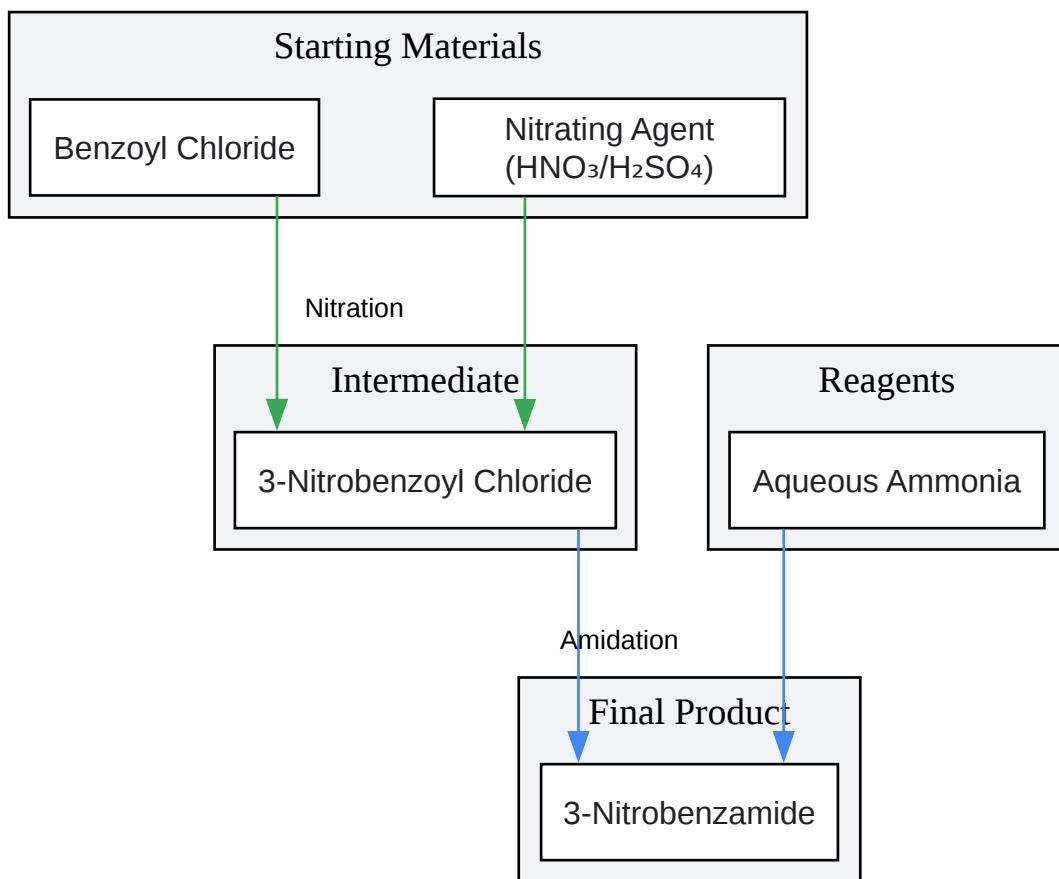
Core Molecular Data

The foundational quantitative data for **3-Nitrobenzamide** is summarized below, providing a clear reference for experimental and theoretical applications.

Property	Value	Citations
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1] [2] [3] [4]
Molecular Weight	166.13 g/mol	[1] [2] [3] [4]
CAS Number	645-09-0	[1] [2]
Melting Point	140-143 °C	

Synthesis of 3-Nitrobenzamide

The synthesis of **3-Nitrobenzamide** is a cornerstone reaction in organic chemistry, illustrating the process of electrophilic aromatic substitution followed by functional group conversion. A generalized workflow for this synthesis is presented below.



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Caption: Generalized synthetic pathway for **3-Nitrobenzamide**.

Experimental Protocol: Nitration of Benzoyl Chloride

A detailed methodology for the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride, a key intermediate, is as follows:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to concentrated nitric acid in a dropwise manner while maintaining a low temperature.

- Reaction: Slowly add benzoyl chloride to the chilled nitrating mixture. The temperature should be carefully controlled and kept below 10°C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid precipitate, 3-nitrobenzoyl chloride, is then collected by vacuum filtration and washed with cold water.

Experimental Protocol: Amidation of 3-Nitrobenzoyl Chloride

The subsequent conversion of 3-nitrobenzoyl chloride to **3-Nitrobenzamide** is achieved through the following procedure:

- Reaction Setup: Dissolve the synthesized 3-nitrobenzoyl chloride in a suitable organic solvent, such as acetone, in a reaction flask.
- Ammonia Addition: Cool the flask in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring. The formation of a precipitate indicates the product.
- Product Isolation: After the addition of ammonia is complete, continue stirring for a designated period to ensure complete reaction.
- Purification: The resulting solid, **3-Nitrobenzamide**, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water to yield a product of high purity.

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